Triisobutylsilan

Übersicht

Beschreibung

Molecular Structure Analysis

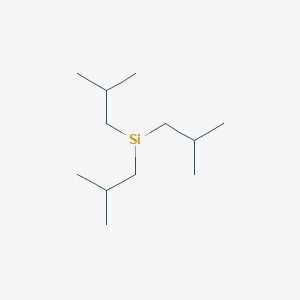

Triisobutylsilane has a molecular weight of 200.44 g/mol . Its molecular structure consists of a silicon atom bonded to three isobutyl groups and one hydrogen atom . The isobutyl groups are represented by the formula (CH3)2CHCH2 .Physical And Chemical Properties Analysis

Triisobutylsilane has a refractive index of n20/D 1.435 (lit.) . It has a boiling point of 204-206 °C (lit.) and a density of 0.764 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Entschwefelung

Triisobutylsilan wird häufig in Entschwefelungsreaktionen verwendet . In diesen Reaktionen wirkt es als Reduktionsmittel, um Schwefelatome aus organischen Verbindungen zu entfernen, was ein entscheidender Schritt bei der Reinigung vieler chemischer Substanzen ist.

Abspaltung der N-Boc-Gruppe

Die N-Boc-Gruppe ist eine Schutzgruppe, die in der organischen Synthese verwendet wird. This compound kann verwendet werden, um diese Gruppe zu entfernen, wenn sie nicht mehr benötigt wird, ein Prozess, der als Abspaltung bezeichnet wird . Dies ist besonders nützlich bei der Synthese komplexer organischer Moleküle, bei denen bestimmte funktionelle Gruppen während bestimmter Phasen der Synthese geschützt werden müssen.

Radikalreaktionen

This compound wird auch in Radikalreaktionen verwendet . In diesen Reaktionen kann es als Quelle für Hydrid (H-) Ionen wirken, die Radikalreaktionen auslösen können. Dies ist in einer Vielzahl synthetischer Anwendungen nützlich, einschließlich der Bildung von Kohlenstoff-Kohlenstoff-Bindungen.

Abspaltung der Fmoc-Gruppe

Ähnlich der N-Boc-Gruppe ist die Fmoc-Gruppe eine weitere Schutzgruppe, die in der organischen Synthese verwendet wird. This compound kann in Kombination mit Trifluoressigsäure (TFA) zur Abspaltung der Fmoc-Funktionellen Gruppe verwendet werden . Dies ist besonders wichtig bei der Peptidsynthese, bei der die Fmoc-Gruppe üblicherweise zum Schutz von Aminogruppen verwendet wird.

Safety and Hazards

Triisobutylsilane is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection when handling it .

Wirkmechanismus

Target of Action

Triisobutylsilane is a versatile organosilicon compound that finds several applications in organic synthesis . .

Mode of Action

Triisobutylsilane is known to participate in various organic reactions. Some of its common applications include desulfurization, deprotection of the N-boc group, and radical reactions

Biochemical Pathways

Given its role in organic synthesis, it is likely that triisobutylsilane influences several biochemical pathways, particularly those involving sulfur compounds, n-boc groups, and radical species .

Result of Action

Given its role in desulfurization, deprotection of the N-boc group, and radical reactions, it is likely that Triisobutylsilane has significant effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Triisobutylsilane plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating reactions such as desulfurization and deprotection of functional groups . For instance, Triisobutylsilane can be used in combination with trifluoroacetic acid for the deprotection of the Fmoc functional group . These interactions are crucial for the synthesis of complex organic molecules.

Cellular Effects

Triisobutylsilane influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to deprotect functional groups can lead to changes in protein function and cellular behavior. For example, the deprotection of the N-boc group by Triisobutylsilane can alter protein conformation and activity, impacting cellular processes .

Molecular Mechanism

The molecular mechanism of Triisobutylsilane involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Triisobutylsilane binds to specific sites on enzymes or proteins, altering their activity. This binding can result in the inhibition of certain enzymatic reactions or the activation of others, depending on the context. Additionally, Triisobutylsilane can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triisobutylsilane can change over time. The compound’s stability and degradation are important factors to consider. Triisobutylsilane is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to Triisobutylsilane can lead to changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of Triisobutylsilane vary with different dosages in animal models. At low doses, Triisobutylsilane may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, Triisobutylsilane can exhibit toxic or adverse effects, impacting overall cellular health and function .

Metabolic Pathways

Triisobutylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. For example, Triisobutylsilane’s role in desulfurization reactions can impact sulfur-containing metabolites and their associated pathways . These interactions are crucial for maintaining cellular homeostasis and function.

Transport and Distribution

Within cells and tissues, Triisobutylsilane is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation. Triisobutylsilane’s ability to bind to certain proteins can influence its distribution within the cell, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Triisobutylsilane is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. Triisobutylsilane’s localization can impact its activity and function, as it interacts with different biomolecules in various cellular environments .

Eigenschaften

IUPAC Name |

tris(2-methylpropyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Si/c1-10(2)7-13(8-11(3)4)9-12(5)6/h10-13H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORQTRQJFUNMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[SiH](CC(C)C)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6485-81-0 | |

| Record name | Tris(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary function of Triisobutylsilane in the context of this research?

A1: Triisobutylsilane, in combination with Trifluoroacetic acid and water, is utilized as a reagent for cleaving synthesized peptides from the resin used during solid-phase peptide synthesis []. This step is crucial for obtaining the desired peptide in its free form for further purification and analysis.

Q2: Are there any alternative cleavage cocktails used in peptide synthesis, and how do they compare to the one using Triisobutylsilane?

A2: While the provided abstract [] focuses solely on the utilization of Triisobutylsilane within a specific cleavage cocktail, numerous alternative cocktails exist for peptide cleavage. These often involve variations in the use of acids (like different scavengers), bases, or nucleophiles, each with its advantages and disadvantages depending on the specific amino acid sequence and desired outcome.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1589229.png)